4-Methylpregabalin (CAS 313651-25-1), specifically the active (3R,4R)-enantiomer, is a highly potent, synthetic γ-amino acid derivative and gabapentinoid. It functions as a selective ligand for the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) and is actively transported across the blood-brain barrier via the System L neutral amino acid transporter (LAT1). In procurement and chemoinformatics contexts, 4-methylpregabalin is primarily utilized as a high-affinity reference standard and structural probe. The strategic addition of a methyl group at the 4-position of the hexanoic acid backbone significantly rigidifies the molecule and enhances its hydrophobic interactions within the target binding pocket, making it a highly effective baseline material for advanced structure-activity relationship (SAR) mapping when compared to classical gabapentinoids [1].
Substituting 4-methylpregabalin with more common in-class analogs, such as generic pregabalin or gabapentin, compromises assay sensitivity and target engagement resolution. Standard pregabalin lacks the C4-methyl substitution, resulting in a substantially lower binding affinity at the α2δ-1 subunit, which forces researchers to use higher concentrations in competitive binding assays—thereby increasing the risk of off-target effects and solvent-induced artifacts. Furthermore, generic gabapentinoids cannot adequately probe the specific hydrophobic sub-pocket of the α2δ-1 receptor that 4-methylpregabalin engages. For procurement decisions involving computational docking validation, blood-brain barrier transport kinetics, or high-throughput screening, the lack of the precise steric bulk provided by the 4-methyl group renders common substitutes ineffective [1].
The addition of the 4-methyl group significantly enhances the compound's interaction with the α2δ-1 subunit. In competitive radioligand binding assays against [3H]gabapentin using pig brain membranes, 4-methylpregabalin demonstrates a 4-fold higher binding affinity compared to standard pregabalin [1].
| Evidence Dimension | α2δ-1 Binding Affinity (Ki) |
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Pregabalin (48 nM) |
| Quantified Difference | 4-fold higher affinity |
| Conditions | Competitive [3H]gabapentin binding assay in pig brain membranes |
Higher affinity allows for lower dosing in in vitro assays, reducing non-specific background noise and improving the signal-to-noise ratio in high-throughput screening workflows.
A critical procurement factor for CNS probes is the ability to cross the blood-brain barrier. Despite the increased steric bulk of the 4-methyl group, 4-methylpregabalin retains excellent affinity for the System L neutral amino acid transporter, performing comparably to pregabalin in [3H]leucine uptake inhibition assays [1].
| Evidence Dimension | System L Transporter Affinity (Km / IC50) |
| Target Compound Data | ~11 μM (IC50) / 25 μM (Km) |
| Comparator Or Baseline | Pregabalin (~12 μM IC50 / 32 μM Km) |
| Quantified Difference | Comparable to slightly superior transport affinity |
| Conditions | Inhibition of [3H]leucine uptake in CHO cells expressing LAT1 |
It proves that the compound can be used as a highly potent CNS-active positive control without the confounding variable of poor blood-brain barrier permeability.
The enhanced in vitro binding affinity translates directly to superior in vivo performance. In rodent models of neuropathic pain, 4-methylpregabalin requires significantly lower doses to achieve the median effective dose (ED50) compared to pregabalin, making it a more efficient reference standard for behavioral assays [1].
| Evidence Dimension | In Vivo Analgesic Potency (ED50) |
| Target Compound Data | 15 mg/kg |
| Comparator Or Baseline | Pregabalin (30 mg/kg) |
| Quantified Difference | 2-fold greater in vivo potency |
| Conditions | Rodent neuropathic pain models (e.g., Chronic Constriction Injury) |
Procuring this compound allows in vivo pharmacologists to benchmark novel analgesic candidates against a highly potent, low-dose standard.
The reproducibility of pharmacological assays using 4-methylpregabalin is strictly dependent on its enantiomeric purity. The active (3R,4R)-enantiomer exhibits nanomolar affinity for the α2δ-1 subunit, whereas the (3S,4S)-enantiomer shows a drastic reduction in binding affinity and a near-complete loss of System L transporter engagement [1].
| Evidence Dimension | Stereoisomer Target Affinity (Ki / IC50) |
| Target Compound Data | (3R,4R)-isomer: 12-23 nM |
| Comparator Or Baseline | (3S,4S)-isomer: >190 nM |
| Quantified Difference | >8-fold reduction in target affinity for the incorrect enantiomer |
| Conditions | In vitro radioligand binding and transport assays |
It underscores the necessity of procuring the stereochemically pure (3R,4R)-isomer to ensure reproducible, high-fidelity data in precision pharmacological assays.
Due to its 12 nM Ki at the α2δ-1 subunit, 4-methylpregabalin is a highly effective positive control for competitive [3H]gabapentin displacement assays. Its use allows for lower assay concentrations, minimizing solvent-induced background noise and improving the reliability of high-throughput screening workflows for novel calcium channel modulators [1].
Because it successfully pairs increased steric bulk with retained System L (LAT1) transporter affinity, this compound is highly valuable for pharmacokinetic modeling. Researchers use it to map the structural tolerances of the LAT1 transporter, aiding in the design of CNS-penetrant prodrugs and amino acid analogs [1].
With an ED50 of ~15 mg/kg, 4-methylpregabalin serves as a highly potent benchmark in rodent models of chronic constriction injury (CCI) and visceral hypersensitivity. It provides a more stringent efficacy baseline than standard pregabalin, ensuring that only the most potent novel candidates progress through preclinical development [2].
The rigidified 4-methyl substitution makes the (3R,4R)-enantiomer a highly precise structural probe for in silico modeling. Chemoinformatics teams utilize it to validate molecular dynamics simulations of the α2δ-1 binding site, specifically targeting the hydrophobic sub-pocket that standard gabapentinoids fail to fully occupy [1].